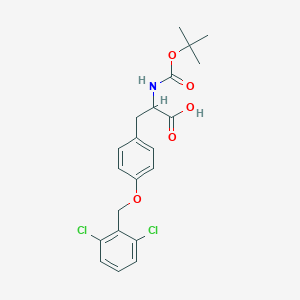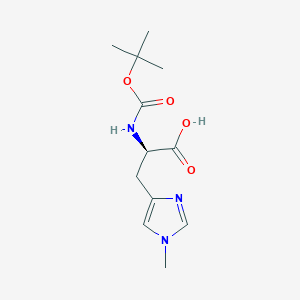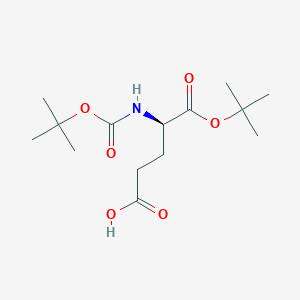
Boc-D-alanina
Descripción general
Descripción
Boc-D-alanine, also known as tert-butoxycarbonyl-D-alanine, is a derivative of the amino acid D-alanine. It is commonly used in peptide synthesis as a protecting group for the amino group. The Boc group (tert-butoxycarbonyl) is introduced to protect the amino group from unwanted reactions during the synthesis process. This compound is widely used in organic chemistry and biochemistry for the synthesis of peptides and other complex molecules.
Aplicaciones Científicas De Investigación
Boc-D-alanine is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used in the synthesis of peptides and other complex molecules. In biology, it serves as a building block for the synthesis of proteins and enzymes. In medicine, Boc-D-alanine is used in the development of pharmaceuticals and therapeutic agents. Its ability to protect the amino group during synthesis makes it invaluable in the production of peptides and proteins with high specificity and purity.
Mecanismo De Acción
Target of Action
Boc-D-alanine, also known as N-tert-Boc-D-alanine, is an N-Boc-protected form of D-Alanine . The primary targets of Boc-D-alanine are amino functions, specifically primary amines . These amines are unique because they can accommodate two such groups .
Mode of Action
Boc-D-alanine interacts with its targets through a process known as Boc protection . This process involves the conversion of an amino function to tert-butyl carbamate, resulting in what is known as a Boc-derivative . This derivative is stable under certain conditions and can be cleaved by mild acidolysis . The cleavage process results in the loss of a carbonate, which can act as a base or spontaneously decarboxylate (lose CO2) to give t-butoxide . This t-butoxide then neutralizes the protonated carbamate .
Biochemical Pathways
Boc-D-alanine plays a pivotal role in the synthesis of multifunctional targets . It is essential for the biosynthesis of peptidoglycan crosslinking sub-units that are used for bacterial cell walls . D-Alanine is commonly found in bacteria and is key to microbial carbon and nitrogen metabolism, spore formation, and photosynthesis .
Pharmacokinetics
It’s known that the compound is a white powder and has a melting point of 81-84 °C . It’s soluble in chloroform, DMSO, and methanol , suggesting that it could have good bioavailability.
Result of Action
The action of Boc-D-alanine results in the protection of amino functions, facilitating the synthesis of multifunctional targets . It also contributes to the structural integrity of bacterial cell walls . In addition, D-Alanine is known to cause cytotoxic oxidative stress in brain tumor cells .
Action Environment
The action of Boc-D-alanine can be influenced by environmental factors. For instance, the compound’s stability can be affected by temperature, as it has a specific melting point . Moreover, its solubility in various solvents suggests that its action, efficacy, and stability can be influenced by the chemical environment .
Análisis Bioquímico
Biochemical Properties
Boc-D-alanine participates in biochemical reactions as a building block in peptide synthesis . It interacts with other biomolecules, such as enzymes and proteins, during the process of peptide bond formation .
Cellular Effects
The effects of Boc-D-alanine on cells are primarily related to its role in peptide synthesis. It influences cell function by contributing to the formation of proteins, which play crucial roles in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Boc-D-alanine exerts its effects at the molecular level through its involvement in peptide bond formation. It can bind to biomolecules, potentially influencing enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Boc-D-alanine can change over time. Information on its stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Boc-D-alanine can vary with different dosages in animal models. Studies may reveal threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Boc-D-alanine is involved in metabolic pathways related to peptide synthesis. It interacts with enzymes and cofactors during these processes, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Boc-D-alanine is transported and distributed within cells and tissues as part of its role in peptide synthesis. It may interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of Boc-D-alanine is likely related to the sites of peptide synthesis within the cell. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Boc-D-alanine can be synthesized through the reaction of D-alanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs in an anhydrous solvent like dichloromethane. The reaction conditions are mild, usually carried out at room temperature, and the product is obtained in high yield.
Industrial Production Methods: In an industrial setting, the synthesis of Boc-D-alanine follows similar principles but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure complete reaction. The product is then purified through crystallization or chromatography to achieve the desired purity level.
Types of Reactions:
Oxidation: Boc-D-alanine is generally stable under oxidative conditions due to the presence of the Boc protecting group.
Reduction: The compound can undergo reduction reactions, particularly at the carboxyl group, to form the corresponding alcohol.
Substitution: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield D-alanine.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used, but the Boc group remains intact.
Reduction: Sodium borohydride or lithium aluminum hydride can be used to reduce the carboxyl group.
Substitution: Trifluoroacetic acid is commonly used to remove the Boc group.
Major Products Formed:
Oxidation: No significant products due to the stability of the Boc group.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of D-alanine after Boc group removal.
Comparación Con Compuestos Similares
Boc-L-alanine: Similar to Boc-D-alanine but derived from L-alanine.
Boc-β-alanine: Contains a β-alanine backbone instead of D-alanine.
Boc-leucine: Derived from the amino acid leucine and used for similar protective purposes.
Uniqueness: Boc-D-alanine is unique due to its specific use in protecting the amino group of D-alanine. Its stereochemistry (D-configuration) distinguishes it from Boc-L-alanine, which has the L-configuration. This stereochemical difference can be crucial in the synthesis of peptides and proteins, as the biological activity of these molecules often depends on their stereochemistry.
Propiedades
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c1-5(6(10)11)9-7(12)13-8(2,3)4/h5H,1-4H3,(H,9,12)(H,10,11)/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHJQCGUWFKTSE-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30348467 | |
| Record name | Boc-D-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30348467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7764-95-6 | |
| Record name | BOC-D-alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7764-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boc-D-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30348467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Boc-D-alanine in the context of chiral materials?
A1: Boc-D-alanine plays a crucial role in inducing chirality in polymer synthesis. For example, it can be incorporated into polymers like polymethacrylate, leading to the formation of helical structures. [] This chirality has implications for applications like chiral recognition and controlled release of enantiomers. [] Specifically, microspheres containing helical polyacetylenes synthesized with Boc-D-alanine exhibited preferential adsorption of (R)-(+)-1-phenylethylamine, (R)-(+)-N-benzyl-1-phenylethylamine, and Boc-D-alanine while releasing Boc-L-alanine more rapidly. [] Additionally, helical polyacetylenes derived from Boc-D-alanine have demonstrated the ability to act as chiral seeds, effectively inducing enantioselective crystallization of racemic N-(tert-Butoxycarbonyl)alanine by preferentially promoting the crystallization of BOC-d-alanine. []
Q2: How does the incorporation of Boc-D-alanine influence the aggregation-induced emission (AIE) properties of polymers?
A2: Research suggests that the presence of Boc-D-alanine in polymers containing AIE moieties, such as biphenyl, can contribute to enhanced AIE. [] While the AIE phenomenon is primarily attributed to the restriction of intramolecular rotation within aggregates, the presence of Boc-D-alanine, through hydrogen bonding interactions, can stabilize specific conformations and potentially influence the aggregation behavior of the polymer. []
Q3: Can Boc-D-alanine be utilized in the development of enantioselective catalysts?
A3: Yes, Boc-D-alanine has been successfully incorporated into the design of chiral ligands for enantioselective catalysis. In one study, combining Boc-D-alanine with (S)-phenylglycinol created a ligand for a ruthenium-based catalyst, leading to high enantioselectivity (up to 98% ee) in the transfer hydrogenation of acetophenone to produce the R-configured alcohol. [] This highlights the potential of Boc-D-alanine as a building block for developing efficient asymmetric catalysts.
Q4: How does Boc-D-alanine contribute to the functionality of cyclodextrin-peptide hybrids in catalysis?
A4: Boc-D-alanine has been integrated into cyclodextrin-peptide hybrids to create catalysts with enhanced functionality. [] Its incorporation, along with imidazole and carboxylate groups, within the peptide sequence allows for strategic positioning of these functional groups on the α-helix structure of the peptide. [] This specific arrangement facilitates cooperative interactions between the cyclodextrin cavity, imidazole, and carboxylate, enhancing substrate binding and promoting ester hydrolysis with substrate selectivity. []
Q5: Are there any studies exploring the use of Boc-D-alanine derivatives in Positron Emission Tomography (PET) imaging?
A5: Yes, researchers have investigated the potential of a Boc-D-alanine derivative, specifically {(R)-2-[6-chloro-5-((E)-2-pyridin-4-ylvinyl)pyridin-3-yloxy]-1-methylethyl}methylamine (p-PVP-MEMA), as a PET radioligand for imaging nicotinic acetylcholine receptors. [] Although p-PVP-MEMA, synthesized from Boc-D-alanine, showed high affinity for nicotinic receptors in vitro, preliminary PET studies in baboons indicated it might not be suitable as a PET radioligand due to unfavorable in vivo properties. [] This highlights the complexities of translating in vitro findings to in vivo applications and the importance of comprehensive preclinical evaluations.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate](/img/structure/B558498.png)











